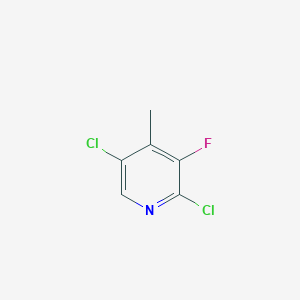

2,5-Dichloro-3-fluoro-4-methylpyridine

Description

2,5-Dichloro-3-fluoro-4-methylpyridine is a halogenated pyridine derivative characterized by chlorine atoms at positions 2 and 5, a fluorine atom at position 3, and a methyl group at position 4. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Halogenated pyridines are often employed as intermediates in synthesizing active ingredients due to their stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

2,5-dichloro-3-fluoro-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQPBVPKAFOSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-fluoro-4-methylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dichloropyridine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the substitution of hydrogen atoms with fluorine.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-fluoro-4-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form dihydropyridines.

Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine N-oxides, dihydropyridines, and various biaryl and styrene derivatives.

Scientific Research Applications

2,5-Dichloro-3-fluoro-4-methylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.

Industry: It is employed in the development of agrochemicals, such as herbicides and insecticides, and in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluoro-4-methylpyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring enhances its reactivity towards nucleophiles and electrophiles. This reactivity allows the compound to form stable complexes with metal ions and to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and similarities between 2,5-Dichloro-3-fluoro-4-methylpyridine and its closest analogs, as identified by CAS registry and similarity scores (ranging from 0.70 to 0.82):

Key Observations:

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF3) group in analogs (e.g., 89719-92-6, 70158-59-7) introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to the methyl (-CH3) group in the target compound.

- Fluorine at position 3 in the target compound provides moderate electronegativity, balancing reactivity and stability .

This contrasts with the halogen/methyl groups in the target compound, which prioritize lipophilicity . Steric hindrance is higher in trifluoromethyl-substituted analogs (e.g., 70158-59-7) due to the bulkier -CF3 group compared to -F or -CH3.

Reactivity in Synthesis :

- The target compound’s fluorine atom at position 3 may facilitate regioselective functionalization, whereas trifluoromethyl analogs (e.g., 89719-92-6) are more resistant to nucleophilic attack due to -CF3’s electron-withdrawing nature .

Biological Activity

Overview

2,5-Dichloro-3-fluoro-4-methylpyridine is a heterocyclic aromatic compound that has garnered attention for its potential biological activities. This compound belongs to the class of fluorinated pyridines and is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological interactions. Its applications span across pharmaceuticals, agrochemicals, and material sciences, making it a compound of interest in various fields of research.

The unique arrangement of substituents on the pyridine ring enhances the compound's reactivity. The electron-withdrawing nature of the chlorine and fluorine atoms increases its electrophilicity, allowing it to engage in nucleophilic substitutions and coupling reactions. This property is crucial for its biological activity, as it can form stable complexes with various biological targets.

The mechanism of action for 2,5-Dichloro-3-fluoro-4-methylpyridine involves several pathways:

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with distinct biological properties.

- Metal Complex Formation : The compound can form complexes with metal ions, which may enhance its biological activity by altering the electronic environment of the target proteins.

- Biochemical Pathways : The specific interactions with proteins or enzymes depend on the substituents introduced during chemical reactions, influencing pathways involved in disease mechanisms.

Biological Activities

Research indicates that 2,5-Dichloro-3-fluoro-4-methylpyridine exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens. For instance, its derivatives have been shown to inhibit bacterial growth effectively.

- Anticancer Activity : Some studies have indicated that compounds related to 2,5-Dichloro-3-fluoro-4-methylpyridine may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves interference with cell proliferation pathways.

Case Studies

-

Anticancer Activity :

- In a study exploring inhibitors for PRMT5 in cancer cells, compounds structurally related to 2,5-Dichloro-3-fluoro-4-methylpyridine showed promising IC50 values in the low micromolar range against specific cancer cell lines .

- Another investigation reported that modifications of pyridine derivatives led to enhanced potency against L1210 mouse leukemia cells with IC50 values in the nanomolar range .

-

Antimicrobial Effects :

- A series of experiments demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The presence of halogen atoms was critical in enhancing the antimicrobial efficacy .

Comparative Analysis

To understand the uniqueness and potential advantages of 2,5-Dichloro-3-fluoro-4-methylpyridine over similar compounds, a comparative analysis is provided below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2,5-Dichloro-3-fluoro-4-methylpyridine | Moderate | High | Electron-withdrawing groups enhance reactivity |

| 2-Fluoro-4-methylpyridine | Low | Moderate | Less reactive due to fewer electron-withdrawing groups |

| 3,5-Dichloro-2,4,6-trifluoropyridine | High | Moderate | More fluorination leads to increased lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.